Product packaging for N-Dodecyl-p-toluenesulphonamide(Cat. No.:CAS No. 1635-09-2)

N-Dodecyl-p-toluenesulphonamide

Cat. No.: B162002
CAS No.: 1635-09-2
M. Wt: 339.5 g/mol
InChI Key: USAFAYBLWJSOFY-UHFFFAOYSA-N
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Description

Contextualization within Sulfonamide Chemistry Research

Sulfonamides are a cornerstone in medicinal chemistry and chemical synthesis. chemicalbook.comscispace.com They are integral to the development of various therapeutic agents, including antibacterial drugs. scispace.com The general structure of a sulfonamide allows for diverse chemical modifications, leading to a wide array of derivatives with distinct biological activities and chemical properties.

The synthesis of sulfonamides is a well-established area of research, with common methods including the reaction of sulfonyl chlorides with amines. thieme-connect.com More recent advancements focus on developing more sustainable and efficient catalytic methods, such as manganese-catalyzed N-alkylation of sulfonamides using alcohols. acs.org These methods aim to improve atom economy and reduce the use of hazardous reagents. thieme-connect.com

N-substituted p-toluenesulfonamides, such as N-Dodecyl-p-toluenesulphonamide, are a specific subclass that has found applications beyond the traditional scope of sulfonamides. The "tosyl" (p-toluenesulfonyl) group is a common protecting group in organic synthesis and can also be a key component in various reagents. ncats.io For instance, N-chloro-p-toluenesulfonamides (chloramines) are utilized as oxidizing agents. researchgate.net

Historical Trajectories and Current Research Landscape of this compound Related Compounds

Historically, research on N-alkylated p-toluenesulfonamides has explored their synthesis and reactivity. For example, early work focused on the preparation of N-alkyl-N-nitroso-4-toluenesulfonamides for deamination reactions. acs.org The development of N-fluoro-N-alkyl-p-toluenesulfonamides highlighted their potential as fluorinating agents, although with limitations in their fluorinating power. nih.gov

Current research is expanding into the synthesis and application of more complex N-substituted sulfonamides. The N-alkylation of p-toluenesulfonamide (B41071) with various alcohols, including long-chain alcohols, is an active area of investigation, with a focus on developing efficient catalytic systems. acs.org A Chinese patent describes a method for synthesizing N-alkyl p-toluenesulfonamides using a solid super acid catalyst, highlighting the ongoing interest in improving synthetic routes. google.com

The lipophilic nature of the dodecyl chain in this compound suggests its potential use in applications where interaction with nonpolar environments is crucial. For instance, related compounds with long alkyl chains have been investigated as surfactants and in the formation of micelles. Dodecyl p-toluenesulfonate, a related non-ionic surfactant, is used in various chemical syntheses. cymitquimica.com The study of N-methyl-N-nitroso-p-toluenesulfonamide decomposition in dodecyl sulfate (B86663) micelles further illustrates the interplay between sulfonamides and surfactant systems. acs.org

Furthermore, the incorporation of long alkyl chains, such as dodecyl groups, into larger molecules is a strategy employed in the development of new antiviral agents. researchgate.netnih.gov While not directly involving this compound, this research indicates the potential for long-chain sulfonamides to modulate the biological activity of complex molecules.

Identification of Key Research Directions and Challenges

Future research on this compound and related compounds is likely to focus on several key areas:

Advanced Synthetic Methodologies: The development of more sustainable, efficient, and selective methods for the N-alkylation of sulfonamides remains a significant challenge. This includes the use of earth-abundant metal catalysts and exploring novel reaction pathways. thieme-connect.comacs.org

Novel Applications: Exploring the unique properties of this compound in areas such as materials science (e.g., as plasticizers or additives), surface chemistry (e.g., as surfactants or in self-assembling systems), and medicinal chemistry is a promising direction. chemicalbook.commdpi.com The long dodecyl chain could impart specific solubility and interaction properties that can be exploited.

Structure-Property Relationship Studies: A deeper understanding of how the dodecyl chain influences the chemical and physical properties of the p-toluenesulfonamide moiety is crucial for designing new molecules with tailored functions. This includes systematic studies of how varying the alkyl chain length affects properties like solubility, crystallinity, and reactivity.

A significant challenge lies in the comprehensive characterization of these molecules and their behavior in different environments. Overcoming the reduced nucleophilicity of sulfonamides compared to amines in certain reactions also remains a hurdle in synthetic applications. thieme-connect.com

Data Tables

Table 1: Properties of p-Toluenesulfonamide

PropertyValueReference
Chemical FormulaC7H9NO2S chemicalbook.com
Molecular Weight171.22 g/mol chemicalbook.com
AppearanceWhite crystalline solid chemicalbook.com
Melting Point137-141°C chemicalbook.com
SolubilitySoluble in water, ethanol, and acetone chemicalbook.com

Table 2: Related N-Substituted p-Toluenesulfonamide Compounds in Research

Compound NameResearch ContextReference
N-Alkyl-N-nitroso-4-toluenesulfonamidesDeamination reactions acs.org
N-Fluoro-N-alkyl-p-toluenesulfonamidesFluorinating agents nih.gov
N-Benzyl-p-toluenesulfonamideMyosin-II inhibitor studies scielo.org.co
N-Cyano-N-phenyl-p-toluenesulfonamideC-H functionalization chemistry rsc.org
N-Cyclohexyl-4-methylbenzenesulfonamideIntermediate in pharmaceutical synthesis lookchem.com

Synthetic Routes to this compound and Related Sulfonamides

The synthesis of this compound, a compound belonging to the broader class of N-alkyl sulfonamides, can be achieved through various chemical strategies. These methodologies range from conventional, well-established routes to more advanced, catalytic, and environmentally conscious techniques. This article details the primary synthetic pathways, focusing on the formation of the crucial sulfur-nitrogen bond and subsequent functionalization.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H33NO2S B162002 N-Dodecyl-p-toluenesulphonamide CAS No. 1635-09-2

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1635-09-2

Molecular Formula

C19H33NO2S

Molecular Weight

339.5 g/mol

IUPAC Name

N-dodecyl-4-methylbenzenesulfonamide

InChI

InChI=1S/C19H33NO2S/c1-3-4-5-6-7-8-9-10-11-12-17-20-23(21,22)19-15-13-18(2)14-16-19/h13-16,20H,3-12,17H2,1-2H3

InChI Key

USAFAYBLWJSOFY-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCNS(=O)(=O)C1=CC=C(C=C1)C

Canonical SMILES

CCCCCCCCCCCCNS(=O)(=O)C1=CC=C(C=C1)C

Other CAS No.

1635-09-2

Origin of Product

United States

Interfacial and Supramolecular Chemistry of N Dodecyl P Toluenesulphonamide Analogues

Self-Assembly Behavior and Aggregate Formation

The dual nature of N-Dodecyl-p-toluenesulphonamide-related amphiphiles, possessing both a hydrophilic (water-loving) head and a hydrophobic (water-repelling) tail, drives their spontaneous organization in aqueous solutions into complex, ordered structures. This self-assembly is a fundamental process governed by the need to minimize the unfavourable contact between the hydrophobic alkyl chains and water molecules.

Micellar Formation and Characterization of this compound Related Amphiphiles

In aqueous solutions, amphiphilic molecules like this compound analogues exist as monomers at low concentrations. However, as the concentration increases, a critical point is reached where these monomers begin to aggregate into spherical structures known as micelles. This threshold concentration is defined as the critical micelle concentration (CMC). wikipedia.org Above the CMC, the hydrophobic dodecyl tails form the core of the micelle, shielded from the water, while the hydrophilic p-toluenesulphonamide headgroups form the outer corona, remaining in contact with the aqueous environment. nih.gov The CMC is a crucial characteristic of any surfactant, and its value is influenced by factors such as the length of the hydrophobic tail, the nature of the headgroup, temperature, and the presence of electrolytes. wikipedia.org For instance, surfactants with a dodecyl (C12) chain are widely studied, and their CMC values can be compared to provide context. mdpi.com

The formation and properties of these micelles can be investigated through various analytical techniques. Tensiometry, conductimetry, and fluorescence spectroscopy are commonly employed to determine the CMC by monitoring changes in physical properties of the solution as a function of surfactant concentration. unibo.it Once formed, the structural characteristics of the micelles, such as their size (hydrodynamic radius), shape, and the number of monomers per micelle (aggregation number), can be determined using methods like dynamic light scattering (DLS), small-angle X-ray scattering (SAXS), and field flow fractionation with multi-angle light scattering (FFF-MALS). nih.gov

Surfactant (Dodecyl Chain)CategoryCMC (mM in water at 25°C)
Sodium Dodecyl Sulfate (B86663) (SDS)Anionic8.3
Dodecyltrimethylammonium (B156365) Bromide (DTAB)Cationic16
Pentaethylene Glycol Monododecyl EtherNeutral0.065
N-Dodecyl BetaineZwitterionic~2.0

Formation of Other Organized Assemblies (e.g., Vesicles, Bilayers)

Beyond the formation of spherical micelles, this compound and related amphiphiles have the potential to form other, more complex organized assemblies such as vesicles and bilayers. nih.gov The specific structure that forms is largely dependent on the molecular geometry of the surfactant, which can be described by the critical packing parameter. This parameter relates the volume of the hydrophobic tail to the cross-sectional area of the headgroup and the length of the tail.

Host-Guest Interactions and Inclusion Chemistry

The unique structural features of this compound analogues make them suitable "guest" molecules in the field of host-guest chemistry. This area of supramolecular chemistry involves the formation of well-defined complexes between a larger "host" molecule and a smaller "guest" molecule through non-covalent interactions. tcichemicals.com

Complexation with Cyclodextrins and Macrocycles

Cyclodextrins (CDs) are a prominent class of macrocyclic hosts used in supramolecular chemistry. nih.gov These are cyclic oligosaccharides composed of glucose units, forming a truncated cone structure with a hydrophobic inner cavity and a hydrophilic exterior. oatext.com The most common natural cyclodextrins are α-CD, β-CD, and γ-CD, consisting of six, seven, and eight glucose units, respectively, each with a distinct cavity size. oatext.com

The hydrophobic dodecyl chain and the aromatic p-tolyl group of this compound can be encapsulated within the nonpolar cavity of a cyclodextrin (B1172386). oatext.com This process is driven primarily by the displacement of high-energy water molecules from the cavity and the establishment of favourable van der Waals and hydrophobic interactions between the host and guest. tcichemicals.com The stability of the resulting inclusion complex is highly dependent on the size and shape compatibility between the host's cavity and the guest molecule. For example, the cavity of β-cyclodextrin is often well-suited for encapsulating molecules containing a single benzene (B151609) ring. researchgate.net Other macrocycles, such as calixarenes and pillararenes, also possess hydrophobic cavities and can serve as hosts for suitable guest molecules. nih.govresearchgate.net

Cyclodextrin TypeGlucose UnitsCavity Diameter (Å)
α-Cyclodextrin (α-CD)64.7 - 5.3
β-Cyclodextrin (β-CD)76.0 - 6.5
γ-Cyclodextrin (γ-CD)87.5 - 8.3

Impact on Molecular Recognition and Encapsulation Phenomena

The formation of an inclusion complex between a host like a cyclodextrin and a guest molecule such as this compound is a prime example of molecular recognition. The host selectively binds guests that fit well within its cavity, leading to specific and stable host-guest pairings. This encapsulation has a profound impact on the physicochemical properties of the guest molecule. researchgate.net

A key consequence of encapsulating the hydrophobic moieties of an amphiphile is an increase in its apparent aqueous solubility. researchgate.netnih.gov By shielding the nonpolar parts of the guest from water, the host-guest complex as a whole becomes more hydrophilic. The stoichiometry of these complexes is most frequently 1:1, meaning one host molecule complexes with one guest molecule. researchgate.net The formation and stability of these complexes can be studied and quantified using various spectroscopic methods, including UV-Vis absorption, fluorescence, and Nuclear Magnetic Resonance (NMR), which detect changes in the spectral properties of the guest or host upon complexation. researchgate.net

Property of Guest MoleculeEffect of Encapsulation
Aqueous SolubilityIncreased
Chemical StabilityIncreased (protection from hydrolysis/oxidation)
VolatilityDecreased
ReactivityModified

Influence of Microheterogeneous Environments on Chemical Reactivity

The self-assembled aggregates formed by this compound and its analogues, particularly micelles, create unique microheterogeneous environments within a bulk aqueous solution. These environments can significantly influence the rates and pathways of chemical reactions. The micellar structure provides distinct regions of varying polarity: a nonpolar, hydrocarbon-like core and a polar, aqueous interface where the headgroups reside.

This partitioning of space allows micelles to act as microreactors, which can lead to catalysis or inhibition of chemical reactions. researchgate.net Reactants can be concentrated within the micellar "pseudophase," increasing the frequency of molecular collisions and thus accelerating the reaction rate. This is particularly effective for reactions between a nonpolar and a polar reactant. Conversely, if reactants are sequestered in different regions (e.g., one in the core and one in the bulk water), the reaction may be inhibited. The micellar interface can also stabilize transition states or alter the local concentration of ions, such as H+ or OH-, further influencing reaction kinetics. researchgate.netacs.org For example, the rate of hydrolysis of esters can be dramatically enhanced in the presence of cationic micelles, which attract the hydroxide (B78521) ion nucleophile to the micellar surface where the ester is solubilized. researchgate.net

Advanced Theoretical and Computational Chemistry Studies on N Dodecyl P Toluenesulphonamide

Quantum Chemical Investigations and Electronic Structure Analysis

Quantum chemical methods are employed to calculate the electronic structure and intrinsic properties of molecules with high accuracy. These calculations are fundamental to understanding reactivity, spectroscopic characteristics, and intermolecular interactions.

Density Functional Theory (DFT) has become a widely used computational method for studying sulfonamide systems due to its balance of accuracy and computational efficiency. nih.gov It is a powerful tool for calculating various molecular properties and predicting the behavior of complex systems at an atomic scale. ijaers.com DFT studies typically involve optimizing the molecular geometry to find the lowest energy structure and then calculating properties such as charge distribution, molecular orbitals, and electrostatic potential. nih.gov

Researchers utilize DFT to investigate structure-activity relationships and gain insights into the structural properties of sulfonamides. nih.gov Key applications include:

Geometry Optimization: DFT calculations, often using functionals like B3LYP with basis sets such as 6-31G(d,p) or 6-311++G(d,p), are used to determine the most stable three-dimensional structure of sulfonamide molecules. ijaers.commdpi.comresearchgate.net

Frontier Molecular Orbital (FMO) Analysis: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's reactivity. The HOMO-LUMO energy gap (ΔE) is an indicator of kinetic stability; a smaller gap suggests higher reactivity. nih.govijaers.com For example, in a study of N-alkylated and O-alkylated sulfonamides, the compound with the highest HOMO energy (-6.244 eV) was identified as the best electron donor, while the one with the lowest LUMO energy (-1.611 eV) was the best electron acceptor. ijaers.com

Molecular Electrostatic Potential (MEP): MEP maps illustrate the charge distribution on the molecule's surface, identifying electrophilic (electron-poor, typically colored blue) and nucleophilic (electron-rich, typically colored red) sites. nih.gov This information is vital for understanding and predicting how a molecule like N-Dodecyl-p-toluenesulphonamide will interact with other molecules, such as receptors or solvents. nih.gov

Adsorption Studies: DFT simulations have been used to study the adsorption of sulfonamide antibiotics on materials like activated carbon and nanotubes. researchgate.netplos.org These studies calculate adsorption energies to determine the strength and preferred orientation of the interaction, which is relevant for environmental remediation applications. researchgate.netplos.org For instance, the adsorption energies of sulfamethazine (B1682506) and sulfathiazole (B1682510) on a graphene model were calculated to be -4.91 eV and -4.64 eV, respectively. researchgate.net

A summary of representative DFT-calculated parameters for various sulfonamide compounds is presented below.

Compound/SystemDFT Method/Basis SetCalculated PropertyValueReference
Sulfamethazine (SMZ)DFT (unspecified)Adsorption Energy on Graphene-4.91 eV researchgate.net
Sulfathiazole (STZ)DFT (unspecified)Adsorption Energy on Graphene-4.64 eV researchgate.net
Sulfonamide DerivativesDFT/B3LYP/6-31G(d,p)HOMO-LUMO Energy Gap (ΔE)4.670 - 5.114 eV ijaers.com
({4-nitrophenyl}sulfonyl)tryptophanB3LYP/6-311++G(d,p)S-N Stretching Vibration931 cm⁻¹ (calc.) mdpi.com
N-(2-((2-chloro-4,5-dicyanophenyl)amino)ethyl)-4-methylbenzenesulfonamideB3LYP/6-311++G(d,p)NMR Chemical Shifts (¹H, ¹³C)Good agreement with experiment researchgate.net

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that rely solely on fundamental physical constants and the principles of quantum mechanics, without using experimental data for parameterization. researchgate.net These methods are generally more computationally demanding than DFT but can offer higher accuracy for certain properties. researchgate.netscielo.org.mx

Applications in sulfonamide research include:

Calculation of Physicochemical Properties: Ab initio methods, in conjunction with solvation models like the Polarizable Continuum Model (PCM), have been used to predict properties such as acid-ionization constants (pKa) for sulfonamides in aqueous solutions. scielo.org.mx For sulfamerazine (B1682647) and sulfamethazine, calculated pKa values showed good agreement with experimental data. scielo.org.mx

Intermolecular Interaction Analysis: These methods are employed to study the forces that govern how sulfonamide molecules pack together in a crystal. nih.gov Studies on sulfonamide polymorphs have shown that strong intermolecular hydrogen bonds and π-π stacking interactions are the primary forces controlling the crystal packing. nih.gov

Comparative Studies: Researchers often compare the results from ab initio and semiempirical methods to evaluate their performance in describing the physicochemical and pharmacological characteristics of sulfonamides. researchgate.net Such comparisons help in selecting the most appropriate computational level for a given research question. researchgate.net

Molecular Modeling and Simulation of this compound Systems

While quantum mechanics excels at describing the electronic details of single molecules or small clusters, molecular modeling and simulation techniques are used to study the dynamic behavior of larger systems over time.

Molecular dynamics (MD) is a powerful simulation technique used to study the physical movements of atoms and molecules over time. researchgate.net An MD simulation calculates the trajectory of particles by integrating Newton's laws of motion, providing a view of the system's dynamic evolution. researchgate.netumich.edu For a molecule like this compound, which has a polar head (p-toluenesulphonamide) and a long nonpolar tail (dodecyl chain), MD simulations are ideal for studying its behavior in complex environments.

Although specific MD studies on this compound are not prominent in the literature, extensive research on similar amphiphilic molecules, such as sodium dodecyl sulfate (B86663) (SDS) and n-dodecyl betaine, provides a clear framework for how such simulations would be conducted and what insights they would yield. mdpi.comnih.gov

Simulation of Organized Environments: MD simulations are particularly useful for studying the behavior of amphiphiles at interfaces (e.g., air-water or oil-water) or in lipid bilayers. mdpi.com A simulation of this compound at an air-water interface would analyze properties like the tilt angle of the molecule relative to the surface, the conformational order of the alkyl chain (e.g., number of gauche defects), and the thickness of the adsorbed monolayer. mdpi.com Studies on SDS in mixed solvents have also explored how the presence of other molecules affects micellar structure and dynamics. nih.gov

The setup for a typical MD simulation involves defining the system, selecting a force field, and running the simulation for a sufficient length of time to observe the phenomena of interest.

Simulation ParameterTypical Value/ChoicePurposeReference
Force FieldGROMOS, CHARMM, AMBERDescribes the potential energy of the system as a function of atomic coordinates. mdpi.comnih.gov
Water ModelTIP3P, SPC/EExplicitly represents water molecules in the simulation box. mdpi.com
System SizeThousands to millions of atomsSufficiently large to avoid finite-size artifacts and represent the environment. umich.edumdpi.com
Simulation TimeNanoseconds (ns) to microseconds (µs)Long enough to allow the system to reach equilibrium and sample conformational space. mdpi.comnih.gov
EnsembleNVT (constant Number, Volume, Temperature) or NPT (constant Number, Pressure, Temperature)Controls the thermodynamic conditions of the simulation. mdpi.com
AnalysisRadial Distribution Functions, Order Parameters, Hydrogen Bonds, Tilt AnglesQuantifies the structural and dynamic properties of the system. mdpi.comnih.gov

Computational methods can predict spectroscopic data, which serves as a valuable tool for interpreting experimental results and confirming molecular structures. mdpi.comnih.gov DFT calculations can compute vibrational frequencies, which correspond to peaks in an infrared (IR) spectrum. mdpi.comnih.gov Similarly, nuclear magnetic shielding tensors can be calculated to predict NMR chemical shifts. mdpi.comresearchgate.net Comparing these computed spectra with experimental ones helps validate the optimized molecular structure. mdpi.comresearchgate.net

The long, flexible dodecyl chain of this compound allows it to adopt a vast number of different three-dimensional shapes, or conformations. The collection of all possible conformations and their relative energies is known as the conformational landscape. MD simulations are the primary tool for exploring this landscape. researchgate.net By simulating the molecule's movement over time, one can identify the most stable (lowest energy) conformations and the pathways for transitioning between them. Understanding the conformational landscape is crucial as the molecule's shape can significantly influence its physical properties and biological interactions. researchgate.net

Computational Design of Novel Sulfonamide-Based Architectures

The insights gained from quantum chemical calculations and molecular simulations are being leveraged to rationally design novel sulfonamide-based molecules with tailored properties. tandfonline.com This field, often referred to as computer-aided drug design (CADD), aims to accelerate the discovery of new therapeutic agents. acs.orgnih.gov

The process often involves establishing a Quantitative Structure-Activity Relationship (QSAR) or Quantitative Structure-Property Relationship (QSPR). tandfonline.com QSAR/QSPR models use statistical methods to correlate calculated molecular descriptors (such as electronic properties, size, and shape) with an observed activity or property. tandfonline.com Once a reliable model is built, it can be used to predict the activity of new, yet-to-be-synthesized sulfonamide derivatives, guiding chemists to focus on the most promising candidates. tandfonline.com

Another key technique is molecular docking. mdpi.comacs.org Docking simulations predict the preferred orientation of a small molecule (a ligand, such as a sulfonamide derivative) when bound to a larger target molecule, typically a protein or enzyme. acs.org The simulation calculates a "docking score," which estimates the binding affinity. mdpi.com This approach is widely used to design novel enzyme inhibitors. For example, researchers have computationally designed and synthesized novel sulfonamide hybrids as inhibitors for targets like carbonic anhydrase. mdpi.com The docking studies help to visualize how the designed molecule fits into the enzyme's active site and what interactions (e.g., hydrogen bonds, hydrophobic contacts) stabilize the complex, providing a rational basis for structural modifications to improve potency and selectivity. mdpi.com

Rational Design of Catalytic Sites and Ligands

The rational design of catalysts and ligands is a cornerstone of modern chemistry, aiming to create highly efficient and selective catalytic systems. rsc.org This process often involves computational modeling to understand and predict the interactions between a catalyst, substrates, and the surrounding environment. rsc.org For reactions involving this compound, either as a substrate, a ligand, or a catalyst itself, computational chemistry provides a powerful avenue for designing bespoke catalytic systems.

The p-toluenesulfonamide (B41071) (tosyl) group is a versatile functional group in organic synthesis. For instance, p-toluenesulfonamide (PTSA) is known to act as a catalyst in reactions such as esterification. frontiersin.org Furthermore, the nitrogen atom of the sulfonamide can act as a nucleophile in transition metal-catalyzed reactions. An example is the palladium-catalyzed aerobic oxidative amination of styrenes, where p-toluenesulfonamide can be used as the nitrogen source. acs.org

The principles of rational catalyst design can be applied to optimize reactions involving the this compound scaffold. Key strategies in this endeavor include:

Ligand Manipulation: In transition metal catalysis, the ligands coordinated to the metal center play a crucial role in determining the catalyst's activity and selectivity. rsc.org For a reaction where this compound acts as a ligand, computational methods like Density Functional Theory (DFT) can be used to model the steric and electronic effects of the dodecyl and tosyl groups on the metal center. This allows for the in-silico screening of various ligand modifications to enhance catalytic performance.

Catalyst-Substrate Interaction Modeling: Understanding the non-covalent interactions between a catalyst and the substrate is vital. In the case of this compound, its long alkyl chain can introduce significant van der Waals interactions, which can be modeled to predict substrate binding and orientation at the catalytic site.

Solvent Effects: The choice of solvent can dramatically influence reaction rates and selectivity. rsc.org Computational models that incorporate explicit or implicit solvent effects can aid in selecting the optimal reaction medium to favor a desired reaction pathway.

While specific computational studies on the rational design of catalysts for this compound are not abundant in the literature, the foundational principles of computational catalyst design provide a clear roadmap for future research in this area.

Exploration of Potential Energy Surfaces for Reactivity Prediction

The potential energy surface (PES) is a fundamental concept in theoretical chemistry that describes the potential energy of a system as a function of the spatial coordinates of its constituent atoms. By mapping the PES, one can identify stable molecules (energy minima), transition states (saddle points), and the reaction pathways that connect them. This allows for the prediction of reaction kinetics and mechanisms.

For this compound, the exploration of its PES can provide valuable information about its reactivity in various chemical transformations. A pertinent example can be drawn from computational studies on the reactivity of related N-chlorosulfonamides. DFT computations have been employed to investigate the mechanism of reactions between sulfides and N-chlorosulfonamides. researchgate.net These studies reveal that the reaction proceeds through the formation of a chlorosulfonium cation (R₂SCl⁺) and a sulfonamide anion (RSO₂NH⁻) as intermediates. researchgate.net

The calculated free energy of activation (ΔG‡) for such reactions is a critical parameter obtained from the PES that dictates the reaction rate. For instance, the solvation of ionic intermediates in protic solvents was found to significantly decrease the activation energy, highlighting the importance of including solvent effects in the computational model. researchgate.net

A hypothetical application of PES exploration for this compound could involve predicting its behavior in a C-H amination reaction. Computational modeling could be used to map the energy landscape for the insertion of a nitrene, generated from the sulfonamide, into a C-H bond. The calculated activation barriers for different C-H bonds would predict the regioselectivity of the reaction.

To illustrate the type of data generated from such computational studies, the following interactive table presents hypothetical calculated activation free energies for the reaction of a sulfide (B99878) with different N-halo-p-toluenesulfonamides, showcasing how computational chemistry can be used to compare the reactivity of related compounds.

Reactant (N-halo-p-toluenesulfonamide)HalogenCalculated ΔG‡ (kcal/mol) in gas phaseCalculated ΔG‡ (kcal/mol) in protic solvent
N-Fluoro-p-toluenesulfonamideF35.225.8
N-Chloro-p-toluenesulfonamideCl28.519.1
N-Bromo-p-toluenesulfonamideBr25.116.3

Note: The data in this table is hypothetical and for illustrative purposes only, based on the trends discussed in related literature.

This data demonstrates how theoretical calculations can quantify the effect of changing a substituent (in this case, the halogen) on the activation energy and thus the reactivity of the molecule. Similar computational approaches can be applied to this compound to predict its reactivity in a wide range of chemical reactions, thereby guiding experimental efforts.

Emerging Applications and Material Science Integration of N Dodecyl P Toluenesulphonamide

Role in Advanced Surfactant and Emulsion Systems

The molecular architecture of N-Dodecyl-p-toluenesulphonamide, featuring a hydrophilic p-toluenesulphonamide head and a hydrophobic dodecyl tail, inherently suggests its potential as a surface-active agent. Surfactants are crucial in a myriad of industrial products and processes, including detergents, emulsifiers, and foaming agents. The specific structure of this compound allows for its assembly at interfaces, reducing the interfacial tension between immiscible phases like oil and water.

While extensive data on the specific surfactant properties of this compound are not widely available in public literature, we can infer its potential behavior by comparing its structural components to well-characterized surfactants like Sodium Dodecyl Sulfate (B86663) (SDS).

Table 1: Comparison of Structural Features of this compound and Sodium Dodecyl Sulfate (SDS)

FeatureThis compoundSodium Dodecyl Sulfate (SDS)
Hydrophobic Tail Dodecyl (C12H25)Dodecyl (C12H25)
Hydrophilic Head p-ToluenesulphonamideSulfate (-OSO3-)
Overall Nature Non-ionic (potentially weakly anionic)Anionic
Solubility Likely soluble in organic solvents, limited in waterSoluble in water

Responsive or "smart" surfactants are those that can change their properties in response to external stimuli such as pH, temperature, light, or the presence of specific molecules. This "switchable" behavior is highly desirable for applications like controlled drug delivery, enhanced oil recovery, and "green" cleaning formulations.

The p-toluenesulphonamide group in this compound contains a nitrogen atom with a lone pair of electrons and an acidic proton on the nitrogen (in the parent sulphonamide), making it a candidate for pH-responsive systems. For instance, in the presence of a base, the sulphonamide group can be deprotonated, rendering the molecule anionic and altering its self-assembly and interfacial properties. This is a key principle in the design of some CO2-responsive surfactants, where the reversible reaction with CO2 can switch the surfactant between its non-ionic and ionic forms. rsc.org While p-toluenesulphonamide itself has been used in the synthesis of such responsive systems, direct studies on the CO2-responsiveness of this compound are not prevalent. rsc.org

Furthermore, the integration of such molecules into polymer matrices can lead to the development of smart materials. For example, hydrogels incorporating responsive surfactants can exhibit tunable swelling and release characteristics. kinampark.com

The effectiveness of emulsion systems, which are dispersions of one liquid in another immiscible liquid, is highly dependent on the stability of the interface between the two phases. Surfactants play a critical role in stabilizing these interfaces. The balance between the hydrophilic and lipophilic portions of a surfactant molecule, known as the Hydrophilic-Lipophilic Balance (HLB), determines its efficacy in stabilizing either oil-in-water (O/W) or water-in-oil (W/O) emulsions.

Kinetic studies on the reactions of related compounds, such as N-methyl-N-nitroso-p-toluenesulphonamide, in micellar systems and microemulsions, highlight the importance of the interface in controlling chemical reactivity. acs.orgscispace.com These studies demonstrate that the partitioning of reactants between the bulk phases and the interfacial region, where surfactants are concentrated, can significantly alter reaction rates and pathways.

Integration into Functional Polymeric and Hybrid Materials

The properties of this compound also make it a candidate for integration into solid-state materials like polymers and advanced composites, where it can impart specific functionalities.

Conducting polymers are organic materials that can conduct electricity. Their properties can be tuned by the incorporation of "dopants" or "plasticizers." Dopants are molecules that introduce charge carriers into the polymer backbone, increasing its conductivity. researchgate.net Plasticizers are additives that increase the flexibility and processability of the polymer by reducing intermolecular forces. kinampark.com

While p-toluenesulfonic acid is a commonly used dopant for conducting polymers like polyaniline (PANI) and poly(3,4-ethylenedioxythiophene) (PEDOT), the use of this compound as a dopant is not well-documented. rsc.org The bulky dodecyl group might sterically hinder the necessary interactions between the dopant and the polymer chain for efficient charge transfer.

However, N-alkyl-p-toluenesulphonamides have been successfully used as plasticizers for various polymers, including polyamides. google.com The long, flexible dodecyl chain can interpenetrate the polymer chains, increasing the free volume and lowering the glass transition temperature, thus making the material more flexible.

Table 2: Use of N-Alkyl-p-toluenesulphonamides as Plasticizers in Polyamides

PolymerPlasticizerConcentration (% by weight)EffectReference
Polyamidep-Toluenesulphonamide5 - 16Increased flexibility google.com
PolyamideBenzenesulphonic acid N-butylamideNot specifiedIncreased flexibility google.com
PolyamideToluenesulphonic acid N-ethylamideNot specifiedIncreased flexibility google.com

It is plausible that this compound could function as a plasticizer in a similar manner, although specific research on this application is lacking.

Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters linked together by organic molecules. Their high surface area and tunable pore sizes make them promising for applications in gas storage, separation, and catalysis.

The organic linkers in MOFs are typically rigid molecules with coordinating functional groups like carboxylates or imidazoles. While the sulphonamide group can potentially coordinate with metal ions, the flexible dodecyl chain of this compound might disrupt the formation of a well-ordered, crystalline MOF structure.

However, there is a growing interest in the post-synthetic modification of MOFs, where functional molecules are attached to the pre-formed framework. google.com It is conceivable that a molecule like this compound could be grafted onto the surface or within the pores of a MOF, introducing hydrophobicity or providing sites for further reactions. This functionalization with long alkyl chains is a strategy used to control the release of drugs from mesoporous silica, a related class of porous materials. researchgate.net To date, there is no specific literature detailing the integration of this compound into MOFs.

Future Research Directions and Interdisciplinary Perspectives for N Dodecyl P Toluenesulphonamide Research

Development of Next-Generation Synthetic Methods

The classical synthesis of N-alkylated sulfonamides often involves methodologies that can be improved in terms of efficiency, selectivity, and environmental impact. Future research should prioritize the development of more sustainable and sophisticated synthetic protocols.

Key areas for exploration include:

Green Solvent Systems: Traditional syntheses may employ volatile or hazardous organic solvents. A significant step forward would be the adaptation of synthetic routes to greener media, such as water-surfactant systems or bio-based solvents, which challenges the conventional reliance on organic solvents for such transformations. acs.org Research into replacing dipolar aprotic solvents, often used for their rate-enhancing effects in nucleophilic substitution, with more sustainable alternatives is a major goal in modern synthetic chemistry. acs.org

Catalytic N-Alkylation: Moving beyond stoichiometric reagents, the development of catalytic methods for the N-alkylation of p-toluenesulfonamide (B41071) with dodecyl halides or alcohols would represent a significant advancement. This could involve exploring phase-transfer catalysis or novel metal-based or organocatalytic systems that can operate under milder conditions and with higher atom economy. mdpi.compreprints.org

Flow Chemistry: Continuous flow synthesis offers superior control over reaction parameters, enhanced safety, and easier scalability compared to batch processes. Developing a flow-based synthesis for N-Dodecyl-p-toluenesulphonamide could lead to higher purity, reduced reaction times, and minimized waste generation.

Unveiling New Catalytic Paradigms

The this compound molecule contains multiple sites that could be targeted for functionalization using modern catalytic methods. The sulfonamide moiety, in particular, can act as a directing group to guide catalysts to specific C-H bonds, opening up a world of possibilities for creating novel derivatives.

Future catalytic research could focus on:

C-H Functionalization: The field of metal-catalyzed C-H functionalization has matured significantly, with a range of catalysts based on palladium, rhodium, ruthenium, and increasingly, more abundant first-row metals like iron, copper, and manganese. nih.gov The sulfonamide group is a known directing group that can enable the selective modification of the aromatic ring or even the alkyl chain. nih.gov Research could explore the late-stage functionalization of this compound to introduce new functional groups, creating a library of derivatives with tailored properties.

Photocatalysis: Visible-light photocatalysis has emerged as a powerful tool for activating C-H bonds and other transformations under exceptionally mild conditions. acs.org This paradigm could be applied to the synthesis or modification of this compound, potentially enabling reactions that are inaccessible through traditional thermal methods. acs.org For instance, photocatalytic systems could be designed for the selective oxidation or amination of the dodecyl chain. acs.org

Multi-component Reactions: Designing one-pot, multi-component reactions where p-toluenesulfonamide, a dodecyl-containing precursor, and other building blocks are combined to construct complex molecules in a single step would be a highly efficient approach. preprints.orgnih.gov p-Toluenesulfonic acid, a related compound, is already widely used as a catalyst in such reactions. preprints.org

Table 1: Potential Catalytic Systems for this compound Modification

Catalyst TypePotential Metal CenterTarget ReactionPotential OutcomeCitation
C-H ActivationPd, Rh, Ru, Co, Cuortho-Arylation/AlkenylationFunctionalization of the toluene (B28343) ring nih.gov
C-H ActivationMn, FeBenzylic/Aliphatic C-H AminationIntroduction of nitrogen functionalities nih.govacs.org
PhotocatalysisIr, Ru, Organic DyesHydrogen Atom Transfer (HAT)Selective oxidation/functionalization of the alkyl chain acs.org
Cross-CouplingPd, NiSuzuki, Hiyama CouplingFormation of new C-C bonds on the aromatic ring acs.orgacs.org
Borylation/SilylationCuC-B or C-Si Bond FormationCreation of versatile synthetic handles beilstein-journals.org

Integration with Artificial Intelligence and Machine Learning for Compound Design and Property Prediction

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing chemical and materials research. nih.govnih.gov These computational tools can accelerate the discovery of new compounds and predict their properties with remarkable accuracy, saving significant time and resources. nih.govmdpi.com For this compound and its potential derivatives, AI/ML offers several exciting research avenues.

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR): Researchers have successfully used QSAR and QSPR modeling for other sulfonamides to predict biological activity and thermodynamic properties. researchgate.netresearchgate.net These techniques, which correlate chemical structures with known properties, can be applied to this compound. researchgate.net By building models from experimental data, it would be possible to predict the properties of novel, yet-to-be-synthesized analogues, guiding synthetic efforts toward molecules with desired characteristics (e.g., enhanced catalytic activity, specific solubility, or biodegradability).

De Novo Design: AI can go beyond prediction and actively design new molecules. Generative models, a cornerstone of modern AI, can be trained on databases of known sulfonamides and surfactants to propose novel structures based on the this compound scaffold that are optimized for specific functions. nih.gov

Reaction Optimization and Synthesis Prediction: AI tools are being developed to predict the outcomes of chemical reactions and even suggest optimal synthetic routes. nih.gov This could be invaluable in developing the next-generation synthetic methods discussed in section 7.1, helping chemists choose the best catalysts, solvents, and conditions to maximize yield and minimize byproducts.

Table 2: Application of Machine Learning Models in Sulfonamide Research

ML ModelApplicationFinding/Reported AccuracyCitation
Random Forest (RF), Artificial Neural Network (ANN), Support Vector Machine (SVM)Discovery of novel sulfonamide-like phytochemicalsHigh prediction accuracy achieved: RF (99.30%), ANN (99.55%), SVM (99.33%) researchgate.net
Gradient Boosting ClassifierDesign of Butyrylcholinesterase (BChE) inhibitorsSuccessfully predicted N-phenyl-4-(phenylsulfonamido)benzamide as an active BChE inhibitor, which was confirmed experimentally. tandfonline.com
Genetic Algorithm - Multiple Linear Regression (GA-MLR)Prediction of thermodynamic properties (e.g., enthalpy of formation)QSPR models were developed and validated, proving useful for designing new sulfa drugs and predicting their properties. researchgate.net
K Nearest NeighbourImproving docking score predictions for anticancer activityUsed multiple docking scores as features to improve the classification of compounds as active or inactive. mdpi.com

Exploration of this compound in Environmental Chemistry and Sustainability Initiatives

The long dodecyl chain in this compound makes its environmental behavior a crucial area of study, especially if it sees widespread use. Research in this area aligns with the global push for green and sustainable chemistry.

Biodegradation and Environmental Fate: The environmental fate of structurally similar linear alkylbenzene sulfonates (LAS) has been studied extensively. wikipedia.orgnerc.ac.uk These studies show that linear alkyl chains are more readily biodegradable under aerobic conditions than branched ones. wikipedia.orgnih.gov A critical future research direction is to conduct thorough biodegradation studies on this compound under various conditions (aerobic, anaerobic) to understand its persistence, potential for bioaccumulation, and degradation pathways. nih.gov Such data is essential for a complete environmental risk assessment.

Design for Degradability: Insights from biodegradation studies can inform the design of next-generation analogues. Future research could focus on modifying the molecular structure—for example, by introducing ester or other cleavable linkages—to create "soft" versions of the compound that perform their function and then readily degrade into benign substances in the environment.

Application as an Environmental Tracer: Long-chain alkylbenzenes, the precursors to LAS surfactants, have been successfully used as molecular tracers to track municipal wastewater in the environment. nih.gov Given its specific synthetic origin, this compound or its unique degradation products could potentially serve as novel chemical markers for specific industrial or domestic waste streams, aiding in environmental monitoring. nih.gov

Q & A

Basic Research: What are the standard synthetic protocols for N-Dodecyl-p-toluenesulphonamide, and how can reaction efficiency be optimized?

Methodological Answer:
The synthesis typically involves the reaction of p-toluenesulfonyl chloride with dodecyl alcohol under alkaline conditions. A textbook protocol (Vogel, 1997) details the use of a 1-liter three-necked flask equipped with a mechanical stirrer and separatory funnel. Key steps include:

  • Reagents : p-Toluenesulfonyl chloride (2.0 molar equivalents), n-dodecyl alcohol (1.0 equivalent), NaOH (5N, slow addition to maintain pH >10).
  • Conditions : Temperature controlled at <15°C to minimize hydrolysis of the sulfonyl chloride. Post-reaction, the crude product is washed with NaOH (10%) to remove unreacted acid chloride and dried over anhydrous K₂CO₃ .
  • Yield Optimization : Increasing stoichiometry of p-toluenesulfonyl chloride (1.2–1.5 equivalents) and extended stirring (6–8 hours) improve yields to ~85%.

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